molecular formula C7H10BrNO B2358437 4-Bromo-5-tert-butyl-1,3-oxazole CAS No. 2287314-32-1

4-Bromo-5-tert-butyl-1,3-oxazole

Cat. No.: B2358437
CAS No.: 2287314-32-1
M. Wt: 204.067
InChI Key: CUVVDPJMHGGAHW-UHFFFAOYSA-N
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Description

4-Bromo-5-tert-butyl-1,3-oxazole is a heterocyclic compound with the molecular formula C7H10BrNO. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Scientific Research Applications

4-Bromo-5-tert-butyl-1,3-oxazole has several scientific research applications:

Future Directions

Oxazole derivatives, including “4-Bromo-5-tert-butyl-1,3-oxazole”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, the future directions in this field may involve the synthesis of various oxazole derivatives and screening them for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-tert-butyl-1,3-oxazole typically involves the bromination of 5-tert-butyl-1,3-oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-tert-butyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azole derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-tert-butyl-1,3-oxazole is unique due to the presence of both the bromine atom and the tert-butyl group. This combination imparts specific chemical properties, such as increased steric hindrance and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-5-tert-butyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)5-6(8)9-4-10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVVDPJMHGGAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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